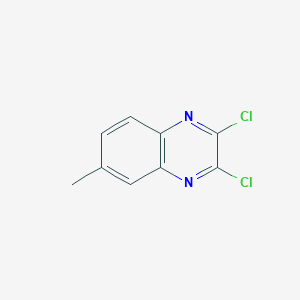

2,3-Dichloro-6-methylquinoxaline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-6-methylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)13-9(11)8(10)12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSAFTDEEVGSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60339989 | |

| Record name | 2,3-Dichloro-6-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39267-05-5 | |

| Record name | 2,3-Dichloro-6-methylquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39267-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dichloro-6-methylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60339989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichloro-6-methylquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,3-Dichloro-6-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-methylquinoxaline is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its unique chemical structure, featuring a quinoxaline core substituted with two reactive chlorine atoms and a methyl group, makes it an important intermediate in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its applications in drug discovery and development.

Core Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆Cl₂N₂ | [1] |

| Molecular Weight | 213.06 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [2][3] |

| Melting Point | 112 - 118 °C | [1] |

| Boiling Point | Predicted: 326.7 ± 35.0 °C (at 760 mmHg) | Predicted |

| Solubility | Expected to be soluble in polar aprotic solvents like DMF and DMSO, and chlorinated solvents. Low solubility in alcohols and practically insoluble in water. | Inferred from related compounds |

| CAS Number | 39267-05-5 | [1][2] |

Spectroscopic Data

Predicted ¹H NMR Spectrum (CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.9 - 8.1 | d | H5 |

| ~7.6 - 7.8 | dd | H7 |

| ~7.5 - 7.7 | d | H8 |

| ~2.5 | s | -CH₃ (at C6) |

Predicted ¹³C NMR Spectrum (CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~148 | C2, C3 |

| ~141 | C4a, C8a |

| ~138 | C6 |

| ~131 | C7 |

| ~129 | C5 |

| ~128 | C8 |

| ~22 | -CH₃ (at C6) |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 212, with a characteristic isotopic pattern [M+2]⁺ at m/z 214 and [M+4]⁺ at m/z 216, due to the presence of two chlorine atoms. Fragmentation may involve the loss of chlorine atoms and the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=N and C=C stretching vibrations of the quinoxaline core, and C-Cl stretching. A patent (CN108191778B) provides the following experimental IR data (KBr, cm⁻¹): 3065, 3031, 1620, 1566, 1526, 1492, 1295, 1271, 1257, 1185, 1154, 1127, 996, 619, 574, 438.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a one-pot reaction starting from 4-methyl-1,2-phenylenediamine. The following protocol is adapted from patent CN108191778B.

Materials:

-

4-methyl-1,2-phenylenediamine

-

Oxalic acid

-

Phosphorus oxychloride (POCl₃)

-

Silica gel or methanesulfonic acid (as catalyst)

-

Appropriate solvent (e.g., toluene)

Procedure:

-

Cyclocondensation: In a round-bottom flask, a mixture of 4-methyl-1,2-phenylenediamine and oxalic acid is heated in the presence of a catalyst (silica gel or methanesulfonic acid) in a suitable solvent. This step forms the intermediate 6-methylquinoxaline-2,3-dione.

-

Chlorination: After the formation of the intermediate, phosphorus oxychloride (POCl₃) is added to the reaction mixture. The mixture is then heated under reflux to facilitate the conversion of the dione to the dichloro derivative.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the reaction mixture is cooled and carefully poured into ice-water to quench the excess POCl₃. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound as a white to light yellow solid.

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used for both one-dimensional and two-dimensional (COSY, HSQC, HMBC) experiments to aid in structural elucidation.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use electron ionization (EI) to generate charged fragments.

-

Analysis: Analyze the resulting mass-to-charge ratios to determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate. Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid.

-

Acquisition: Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).

Reactivity and Applications in Drug Development

The two chlorine atoms at the 2 and 3 positions of the quinoxaline ring are highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions. This reactivity makes this compound a valuable scaffold for the synthesis of a diverse library of substituted quinoxaline derivatives.

Common nucleophiles include:

-

N-nucleophiles: Amines, anilines, and hydrazines.

-

O-nucleophiles: Alcohols and phenols.

-

S-nucleophiles: Thiols and thiophenols.

The sequential and regioselective substitution of the chlorine atoms allows for the introduction of various functional groups, leading to compounds with a wide range of biological activities.

Role in Kinase Inhibition

Quinoxaline derivatives have emerged as a significant class of protein kinase inhibitors. Kinases are key enzymes in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Quinoxaline-based compounds can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and thereby blocking its catalytic activity. This inhibition can disrupt downstream signaling pathways, leading to the suppression of tumor growth and induction of apoptosis.

Conclusion

This compound is a highly valuable and versatile scaffold in synthetic and medicinal chemistry. Its reactivity allows for the generation of diverse molecular architectures, leading to the discovery of novel therapeutic agents, particularly in the area of kinase inhibition for cancer therapy. This guide provides a foundational understanding of its chemical properties and synthetic utility, which is essential for researchers and professionals working in drug discovery and development. Further experimental investigation is warranted to fully characterize its spectroscopic and solubility profiles.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-6-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,3-dichloro-6-methylquinoxaline, a key intermediate in the development of pharmaceuticals and fine chemicals.[1] The document details established methodologies, including multi-step and one-pot procedures, presenting quantitative data, detailed experimental protocols, and visual diagrams of the reaction pathways.

Core Synthesis Pathways

The synthesis of this compound predominantly proceeds through two effective routes:

-

Two-Step Synthesis via a Dihydroxy Intermediate: This classic approach involves the initial formation of 1,4-dihydro-6-methylquinoxaline-2,3-dione, followed by a chlorination step.

-

One-Pot Synthesis: A more streamlined method that combines the cyclization and chlorination steps, starting directly from 4-methyl-1,2-phenylenediamine.

Pathway 1: Two-Step Synthesis via Chlorination of 1,4-DIHYDRO-6-METHYLQUINOXALINE-2,3-DIONE

This pathway is a widely utilized method that involves two distinct experimental stages: the synthesis of the dihydroxyquinoxaline intermediate and its subsequent chlorination.

Step 1: Synthesis of 1,4-DIHYDRO-6-METHYLQUINOXALINE-2,3-DIONE

The initial step involves the condensation reaction of 4-methyl-1,2-phenylenediamine with a dicarbonyl compound, typically oxalic acid or a derivative like diethyl oxalate, to form the quinoxaline ring structure.[2]

Step 2: Chlorination

The intermediate, 1,4-dihydro-6-methylquinoxaline-2,3-dione, is then chlorinated to yield the final product, this compound. Common chlorinating agents for this transformation include thionyl chloride (SOCl₂) with a catalytic amount of N,N-dimethylformamide (DMF) or phosphorus oxychloride (POCl₃).[3][4]

Quantitative Data for Two-Step Synthesis

| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield |

| 1 | 4-methyl-1,2-phenylenediamine, Oxalic Acid | Aqueous HCl | Reflux | - | - |

| 2 | 1,4-dihydro-6-methylquinoxaline-2,3-dione | Thionyl chloride, DMF (cat.), 1-chlorobutane | Reflux | 1 hour | - |

| 2 (alternative) | 1,4-dihydro-6-methylquinoxaline-2,3-dione | Phosphorus oxychloride, DMF | 80 °C | 6 hours | Good |

Note: Specific yield data for the 6-methyl derivative is not consistently reported in the literature.

Experimental Protocol: General Procedure for Chlorination with Thionyl Chloride[3]

-

A slurry of 1,4-dihydro-6-methylquinoxaline-2,3-dione (1 equivalent) and thionyl chloride (2 equivalents) is prepared in 1-chlorobutane.

-

A catalytic amount of N,N-dimethylformamide (DMF) is added dropwise to the mixture.

-

The reaction mixture is heated to reflux for 1 hour.

-

After cooling to ambient temperature, the resulting solid is collected by filtration.

-

The product is washed with ethyl ether and dried to yield this compound.

Pathway 2: One-Pot Synthesis from 4-methyl-1,2-phenylenediamine

A more efficient approach is the one-pot synthesis, which bypasses the isolation of the dihydroxy intermediate. This method is particularly advantageous for industrial-scale production due to its reduced operational complexity and cost.[2]

Quantitative Data for One-Pot Synthesis

| Reactants | Reagents | Catalyst | Yield |

| 4-methyl-1,2-phenylenediamine, Oxalic Acid | Phosphorus Oxychloride | Silica gel or Methanesulfonic acid | High (implied) |

Note: The patent describes the product as a "white solid" with a melting point of 112 °C, but does not provide a specific yield percentage.[2]

Experimental Protocol: One-Pot Synthesis[2]

-

4-methyl-1,2-phenylenediamine, oxalic acid, and a catalyst (silica gel or methanesulfonic acid) are combined with phosphorus oxychloride.

-

The mixture is heated, leading to a one-pot cyclization and chlorination reaction.

-

Upon completion, the reaction mixture is worked up to isolate the this compound product.

This protocol is based on the general description in the patent; specific reaction conditions such as temperature and time may vary.

Conclusion

Both the two-step and one-pot synthetic pathways offer viable methods for the preparation of this compound. The choice of method may depend on factors such as the desired scale of production, available reagents, and the importance of process efficiency. The one-pot synthesis presents a more streamlined and potentially more economical option, while the two-step method allows for the isolation and characterization of the intermediate, which may be desirable in certain research contexts. Further optimization of reaction conditions for either pathway could lead to improved yields and purity of the final product.

References

Spectroscopic and Synthetic Profile of 2,3-Dichloro-6-methylquinoxaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties and a key synthetic route for 2,3-Dichloro-6-methylquinoxaline. Due to the limited availability of direct experimental spectra, this document leverages available experimental data for closely related analogs to provide a robust, predictive analysis of its spectroscopic profile. Detailed experimental protocols for synthesis and spectroscopic characterization, based on established methodologies for quinoxaline derivatives, are also presented. This guide is intended to serve as a valuable resource for researchers utilizing this compound as a key intermediate in the development of novel therapeutic agents and other advanced materials.

Chemical Structure and Properties

This compound is a substituted quinoxaline derivative with the molecular formula C₉H₆Cl₂N₂. It serves as a versatile building block in medicinal and agricultural chemistry.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₆Cl₂N₂ | - |

| Molecular Weight | 213.06 g/mol | - |

| Appearance | White to light yellow powder/crystalline solid | [1] |

| Melting Point | 112 - 116 °C | [1] |

| CAS Number | 39267-05-5 | - |

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Table 2: Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3065, 3031 | Weak | C-H stretch (aromatic) | [2] |

| 1620, 1566, 1526, 1492 | Medium-Strong | C=C and C=N stretching (aromatic ring) | [2] |

| 1295, 1271, 1257 | Medium | C-H in-plane bending | [2] |

| 1185, 1154, 1127 | Medium | C-Cl stretching | [2] |

| 996, 619, 574, 438 | Medium-Strong | C-H out-of-plane bending | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

Table 3: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 7.9 | d | 1H | H-5 |

| ~ 7.6 | dd | 1H | H-7 |

| ~ 7.8 | d | 1H | H-8 |

| ~ 2.5 | s | 3H | -CH₃ |

Table 4: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145.0 | C-2, C-3 |

| ~ 141.0 | C-4a |

| ~ 140.0 | C-8a |

| ~ 138.0 | C-6 |

| ~ 131.0 | C-7 |

| ~ 129.0 | C-5 |

| ~ 128.0 | C-8 |

| ~ 21.0 | -CH₃ |

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum of this compound would show a characteristic isotopic pattern for a molecule containing two chlorine atoms.

Table 5: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 212 | High | [M]⁺ (with ²³⁵Cl) |

| 214 | Medium | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |

| 216 | Low | [M+4]⁺ (with ²³⁷Cl) |

UV-Visible (UV-Vis) Spectroscopy (Predicted)

The UV-Vis spectrum of quinoxaline derivatives typically displays bands corresponding to π-π* and n-π* transitions.[3] The introduction of chloro and methyl substituents is expected to influence the absorption maxima.

Table 6: Predicted UV-Vis Absorption Data (Solvent: Ethanol)

| Transition | Predicted λₘₐₓ (nm) |

| π-π | ~240-260 |

| n-π | ~320-340 |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for analogous compounds.

Synthesis: One-Pot Reaction from 4-methyl-1,2-phenylenediamine

This protocol is adapted from a patented one-pot synthesis method.[2]

Workflow Diagram:

Caption: One-pot synthesis of this compound.

Procedure:

-

To a solution of 4-methyl-1,2-phenylenediamine in an aromatic solvent such as toluene, add oxalic acid.

-

Heat the mixture to reflux for a specified period to facilitate the condensation reaction, forming the intermediate 6-methylquinoxaline-2,3-dione.

-

After the formation of the intermediate, phosphorus oxychloride is added to the reaction mixture.

-

The mixture is then heated, typically at 110°C, to effect the chlorination.

-

Upon completion, the reaction is cooled, and the product is isolated and purified, often by recrystallization.

Spectroscopic Characterization

The following are general procedures for obtaining the spectroscopic data.

Workflow Diagram:

Caption: General workflow for spectroscopic analysis.

3.2.1. Infrared (IR) Spectroscopy

-

Instrument: A Fourier-transform infrared (FT-IR) spectrometer.

-

Sample Preparation: The sample is prepared as a potassium bromide (KBr) pellet. A small amount of the solid sample is ground with dry KBr and pressed into a thin, transparent disk.

-

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 300 or 500 MHz).

-

Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature.

3.2.3. Mass Spectrometry (MS)

-

Instrument: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent.

-

Data Acquisition: The sample is introduced into the instrument, ionized (e.g., by electron impact), and the mass-to-charge ratio of the resulting ions is measured.

3.2.4. UV-Visible (UV-Vis) Spectroscopy

-

Instrument: A UV-Vis spectrophotometer.

-

Sample Preparation: The sample is dissolved in a spectroscopic grade solvent, such as ethanol, to a known concentration.

-

Data Acquisition: The absorbance is measured over a wavelength range of approximately 200-800 nm using a quartz cuvette.

Conclusion

This technical guide consolidates the available and predicted spectroscopic data for this compound, providing a valuable resource for its identification, characterization, and application in synthetic chemistry. The provided experimental protocols offer a foundation for the synthesis and analysis of this important chemical intermediate. Further experimental work is encouraged to validate the predicted spectroscopic values.

References

- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dichloroquinoxaline(2213-63-0) 13C NMR [m.chemicalbook.com]

- 3. 2,3-Dichloro-6-(trifluoroMethoxy)quinoxaline(1253522-03-0) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to 2,3-Dichloro-6-methylquinoxaline (CAS: 39267-05-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-6-methylquinoxaline, with the CAS number 39267-05-5, is a versatile heterocyclic compound that serves as a pivotal building block in the synthesis of a wide array of biologically active molecules. Its unique structural features, including a reactive dichlorinated pyrazine ring fused to a toluene moiety, make it a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound. It further details its significant applications in drug discovery, particularly in the development of novel anticancer and antimicrobial agents, by functioning as a key intermediate for kinase inhibitors. Experimental protocols for its synthesis and key reactions, alongside diagrammatic representations of relevant synthetic pathways and biological signaling cascades, are presented to facilitate its application in research and development.

Physicochemical Properties

This compound is a stable crystalline solid, typically appearing as a white to light yellow powder. Its core structure consists of a quinoxaline ring system with chlorine atoms at the 2 and 3 positions and a methyl group at the 6 position. This substitution pattern imparts specific reactivity to the molecule, making the chloro groups susceptible to nucleophilic displacement.

| Property | Value | Reference(s) |

| CAS Number | 39267-05-5 | [1] |

| Molecular Formula | C₉H₆Cl₂N₂ | [1] |

| Molecular Weight | 213.06 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 112 - 116 °C | |

| Boiling Point | 289.1 °C | [1] |

| Purity | ≥ 98% (GC) | |

| Storage | Store at 2-8°C | [1] |

Spectral Data:

| Spectroscopy | Data | Reference |

| IR (KBr, ν, cm⁻¹) | 3065, 3031, 1620, 1566, 1526, 1492, 1295, 1271, 1257, 1185, 1154, 1127, 996, 619, 574, 438 | [2] |

| ¹H NMR (600MHz, DMSO-d₆) (δ, ppm) | 8.15 (dd, J=8.8, 1.5Hz, 1H), 8.24 (d, J=8.7Hz, 1H), 8.45 (s, 1H) | [2] |

| ESI–MS | [M+H]⁺ m/z 267.1 (Note: This appears to be for a trifluoromethyl analog in the patent, not the 6-methyl derivative) | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through a two-step process involving the condensation of a substituted o-phenylenediamine with a C2 synthon, followed by chlorination.

Synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione

The precursor, 1,4-Dihydro-6-methylquinoxaline-2,3-dione, is synthesized via the cyclocondensation of 4-methyl-1,2-phenylenediamine with diethyl oxalate or oxalic acid.

Experimental Protocol:

-

To a solution of 4-methyl-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as aqueous HCl (4N), add oxalic acid (1 equivalent).

-

Heat the reaction mixture at reflux for several hours (e.g., 5 hours).

-

Upon cooling, the product precipitates out of the solution.

-

Collect the solid by filtration, wash with water, and dry to yield 1,4-Dihydro-6-methylquinoxaline-2,3-dione.

Chlorination to this compound

The subsequent chlorination of the dione intermediate yields the final product.

Experimental Protocol:

-

Suspend 1,4-Dihydro-6-methylquinoxaline-2,3-dione (1 equivalent) in a suitable solvent such as 1-chlorobutane (20 mL for 2.0 g of starting material).

-

Add thionyl chloride (2 equivalents) to the suspension.

-

Slowly add a catalytic amount of N,N-dimethylformamide (DMF) dropwise.

-

Heat the reaction mixture to reflux for 1 hour.

-

After cooling to room temperature, the crystalline product forms.

-

Collect the needle-like crystals by filtration, wash with ether, and dry to obtain this compound.[3]

A one-pot method has also been described, starting from 4-methyl-1,2-phenylenediamine and oxalic acid, followed by in-situ chlorination with phosphorus oxychloride in an aromatic hydrocarbon solvent like toluene or xylene, using silica gel or methanesulfonic acid as a catalyst.[2]

Chemical Reactivity and Derivatization

The two chlorine atoms on the quinoxaline core are activated towards nucleophilic aromatic substitution (SₙAr), making this compound an excellent electrophile for the synthesis of a diverse range of derivatives. The regioselectivity of these reactions can often be controlled by reaction conditions. Furthermore, the chloro groups are amenable to palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr)

A wide variety of nucleophiles can displace one or both chlorine atoms.

-

With N-Nucleophiles (Amines): Reaction with primary or secondary amines can lead to mono- or di-substituted aminoquinoxalines. These derivatives are frequently explored for their biological activities.[4]

-

With O-Nucleophiles (Alcohols, Phenols): Alkoxy and aryloxy quinoxaline derivatives can be synthesized by reacting with the corresponding alcohols or phenols, often in the presence of a base.

-

With S-Nucleophiles (Thiols): Thioether derivatives are readily prepared by reaction with thiols.

General Experimental Protocol for Nucleophilic Substitution with Amines:

-

Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, DMF, or dioxane).

-

Add the amine nucleophile (1 to 2.2 equivalents, depending on whether mono- or di-substitution is desired).

-

A base such as triethylamine or potassium carbonate may be added to scavenge the HCl byproduct.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions such as the Suzuki-Miyaura coupling can be employed to form C-C bonds, allowing for the introduction of various aryl or alkyl groups. This further expands the chemical space accessible from this versatile starting material.

Applications in Drug Discovery and Development

The quinoxaline scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous compounds with diverse pharmacological activities. This compound serves as a key starting material for the synthesis of potent bioactive molecules, particularly in the areas of oncology and infectious diseases.

Anticancer Agents - Kinase Inhibitors

Quinoxaline derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

-

VEGFR-2 Inhibitors: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several quinoxaline-based compounds have been designed and synthesized as potent VEGFR-2 inhibitors.[3][5][6][7][8][9] Derivatives of this compound can be elaborated to mimic the pharmacophoric features of known VEGFR-2 inhibitors, typically involving a heterocyclic ring system that interacts with the hinge region of the kinase's ATP-binding pocket.

-

JNK Inhibitors: c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis. Specific JNK inhibitors are sought after for treating inflammatory diseases and certain cancers. The indenoquinoxaline scaffold, which can be synthesized from quinoxaline precursors, has been identified as a potent JNK inhibitor.[10][11][12][13]

-

GSK-3β Inhibitors: Glycogen synthase kinase 3β (GSK-3β) is implicated in a multitude of cellular processes, and its dysregulation is linked to diseases such as diabetes, neurodegenerative disorders, and cancer. Quinoxaline derivatives have been synthesized and shown to potently inhibit GSK-3β, highlighting another therapeutic avenue for compounds derived from this compound.[14][15][16]

Quantitative Data for Selected Bioactive Derivatives:

| Derivative Class | Target | Cancer Cell Line | IC₅₀ Value | Reference |

| Quinoxaline-based | VEGFR-2 | HCT-116 | 4.28 - 9.31 µM | [6][8] |

| Quinoxaline-based | VEGFR-2 | MCF-7 | 3.57 - 7.57 µM | [6][8] |

| Indenoquinoxaline | JNK | MonoMac-6 (IL-6 production) | 0.61 µM | [10] |

| Pyridohaloquinoxaline | GSK-3β | - | 0.18 µM | [14] |

Antimicrobial Agents

Derivatives of this compound have also shown promise as antimicrobial agents, with activity against both bacteria and fungi. The introduction of various substituents through nucleophilic substitution can lead to compounds with significant minimum inhibitory concentrations (MIC).

Quantitative Data for Selected Antimicrobial Derivatives:

| Derivative Class | Bacterial Strain | MIC Value | Reference |

| Alkylated Quinoxaline-2,3-dione | Staphylococcus aureus | 1.25 mg/mL | |

| 2,3-diaminoquinoxaline | Various bacterial strains | - | [4] |

| Quinoxaline Schiff bases | Various bacterial and fungal strains | - | [1][17] |

| Quinoxaline derivatives | Plant pathogenic fungi | EC₅₀ = 8.54 µg/mL | [18] |

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the reactivity of its two chlorine atoms towards both nucleophilic substitution and cross-coupling reactions provide a robust platform for the generation of diverse molecular architectures. The demonstrated utility of its derivatives as potent inhibitors of key biological targets, such as protein kinases, underscores its importance in modern drug discovery and development for anticancer and antimicrobial therapies. This guide has provided a foundational understanding of its properties, synthesis, and applications, intended to empower researchers and scientists in their pursuit of novel therapeutic agents and functional materials.

References

- 1. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel quinoxaline-3-propanamides as VGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel c-Jun N-Terminal Kinase (JNK) Inhibitors with an 11H-Indeno[1,2-b]quinoxalin-11-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Core Starting Materials for Bioactive Quinoxaline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxalines, bicyclic heteroaromatic compounds formed by the fusion of a benzene and a pyrazine ring, represent a privileged scaffold in medicinal chemistry.[1][2] Their versatile structure allows for extensive chemical modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties.[1][3][4] This technical guide provides an in-depth overview of the primary starting materials and synthetic strategies for preparing bioactive quinoxaline derivatives, complete with experimental protocols, quantitative biological data, and visualization of key signaling pathways.

The most fundamental and widely utilized method for synthesizing the quinoxaline core is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[1] This foundational reaction, first reported in the late 19th century, has been continuously refined to improve yields, shorten reaction times, and employ more environmentally benign conditions through advancements in catalysis and reaction technology.[4][5][6]

Core Synthetic Strategies and Starting Materials

The synthesis of bioactive quinoxaline derivatives primarily revolves around the selection of two key precursors: an aryl-1,2-diamine and a reactant that provides a two-carbon synthon.

The Classical Condensation: o-Phenylenediamines and 1,2-Dicarbonyl Compounds

The cornerstone of quinoxaline synthesis is the acid-catalyzed condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil. This method is robust and versatile, allowing for the introduction of a wide variety of substituents on both the benzene and pyrazine rings of the resulting quinoxaline.

-

Starting Material 1: o-Phenylenediamines: These are aromatic compounds containing two amino groups on adjacent carbon atoms. Substituents on the benzene ring of the o-phenylenediamine are carried through to the final quinoxaline product, influencing its physicochemical properties and biological activity.

-

Starting Material 2: 1,2-Dicarbonyl Compounds: These molecules, such as glyoxal, benzil, and their derivatives, provide the two carbon atoms that form the pyrazine ring. The nature of the R groups on the dicarbonyl compound dictates the substitution pattern at the 2- and 3-positions of the quinoxaline ring.

The general workflow for this classical synthesis is depicted below.

Variations and Alternative Starting Materials

To increase the diversity of accessible quinoxaline derivatives and to accommodate substrates where the 1,2-dicarbonyl compound may be unstable or inaccessible, several alternative starting materials can be employed. These often generate the 1,2-dicarbonyl species in situ or utilize precursors with similar reactivity.

-

α-Hydroxyketones: These can be oxidized in situ to the corresponding 1,2-dicarbonyl compounds, which then react with the o-phenylenediamine.

-

α-Haloketones: The reaction of an α-haloketone with an o-phenylenediamine proceeds via a condensation-oxidation sequence to yield the quinoxaline.[4]

-

Alkynes: In the presence of a suitable catalyst, such as copper(II) acetate, terminal alkynes can undergo cyclization with o-phenylenediamines to form quinoxalines.

-

α-Keto-carboxylic acids: These react with o-phenylenediamines to form quinoxalinone derivatives, which are also a prominent class of bioactive compounds.[5]

Quantitative Data on Bioactive Quinoxaline Derivatives

The strategic selection of starting materials directly impacts the biological activity of the resulting quinoxaline derivatives. The following tables summarize quantitative data for representative anticancer and antimicrobial quinoxalines, linking their structure to their biological efficacy.

Table 1: Anticancer Activity of Quinoxaline Derivatives

| Compound ID | Starting Material 1 (o-Phenylenediamine derivative) | Starting Material 2 (Dicarbonyl or equivalent) | Cancer Cell Line | IC50 (µM) | Reference |

| VIIIc | 4-ureidophenyl-1,2-diamine | Phenylglyoxal | HCT116 (Colon) | 2.5 | [5][7] |

| XVa | 3-aminophenyl-1,2-diamine | Phenylglyoxal | HCT116 (Colon) | 4.4 | [5][7] |

| XVa | 3-aminophenyl-1,2-diamine | Phenylglyoxal | MCF-7 (Breast) | 5.3 | [5][7] |

| IV | Unsubstituted o-phenylenediamine | Substituted benzil | PC-3 (Prostate) | 2.11 | [7] |

| 4m | 4-bromo-1,2-phenylenediamine | 1,4-di(thiophen-2-yl)but-3-yn-1,2-dione | A549 (Lung) | 9.32 | [1][8] |

| 4b | 4-nitro-1,2-phenylenediamine | 1,4-di(thiophen-2-yl)but-3-yn-1,2-dione | A549 (Lung) | 11.98 | [1][8] |

| 4c | 4-chloro-1,2-phenylenediamine | Phenylglyoxal | MCF-7 (Breast) | 13.36 | [2] |

| 4e | 4-methoxy-1,2-phenylenediamine | Phenylglyoxal | MCF-7 (Breast) | 11.03 | [2] |

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

| Compound ID | Starting Material 1 (o-Phenylenediamine derivative) | Starting Material 2 (Dicarbonyl or equivalent) | Microorganism | MIC (µg/mL) | Reference |

| 2d | Unsubstituted o-phenylenediamine | 1,2-di(thiophen-2-yl)ethane-1,2-dione | Escherichia coli | 8 | [9] |

| 3c | 4,5-dimethyl-1,2-phenylenediamine | 1,2-di(p-tolyl)ethane-1,2-dione | Escherichia coli | 8 | [9] |

| 2d | Unsubstituted o-phenylenediamine | 1,2-di(thiophen-2-yl)ethane-1,2-dione | Bacillus subtilis | 16 | [9] |

| 3c | 4,5-dimethyl-1,2-phenylenediamine | 1,2-di(p-tolyl)ethane-1,2-dione | Bacillus subtilis | 16 | [9] |

| 10 | Unsubstituted o-phenylenediamine | 1,2-diphenylethane-1,2-dione | Candida albicans | 16 | [9] |

| 10 | Unsubstituted o-phenylenediamine | 1,2-diphenylethane-1,2-dione | Aspergillus flavus | 16 | [9] |

| 4c | 3-chloro-N-isopropylquinoxaline-2-amine | N/A (further modification) | S. aureus, E. coli | 10.5-14.89 (mm zone) | [10] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of representative quinoxaline derivatives.

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes the classical condensation of o-phenylenediamine and benzil.[11]

Materials:

-

o-Phenylenediamine (1 mmol, 0.108 g)

-

Benzil (1 mmol, 0.210 g)

-

Toluene (8 mL)

-

Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP) (0.1 g)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethanol for recrystallization

Procedure:

-

To a mixture of o-phenylenediamine (1 mmol) and benzil (1 mmol) in toluene (8 mL), add the catalyst (0.1 g).

-

Stir the mixture at room temperature.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, separate the insoluble catalyst by filtration.

-

Dry the filtrate over anhydrous Na₂SO₄.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain the pure 2,3-diphenylquinoxaline.

Protocol 2: Synthesis of 2-Chloro-3-(phenylthio)quinoxaline (6a)

This protocol illustrates a multi-step synthesis starting from a dichlorinated quinoxaline precursor.

Materials:

-

2,3-Dichloroquinoxaline

-

Thiophenol

-

Solvent (e.g., ethanol)

-

Base (e.g., triethylamine)

Procedure:

-

Dissolve 2,3-dichloroquinoxaline in a suitable solvent such as ethanol.

-

Add an equimolar amount of thiophenol to the solution.

-

Add a base, such as triethylamine, to catalyze the nucleophilic substitution reaction.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring progress by TLC.

-

Upon completion, the product can be isolated by precipitation with water and filtration.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., benzene-petroleum ether) to yield colorless crystals of 2-chloro-3-(phenylthio)quinoxaline.[9]

Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines a standard method for evaluating the cytotoxic effects of synthesized quinoxaline compounds on cancer cell lines.

Materials:

-

Synthesized quinoxaline compounds

-

Cancer cell line (e.g., HCT116, MCF-7)

-

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Prepare various concentrations of the test compounds and add them to the wells.

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanisms of Action and Signaling Pathways

Many bioactive quinoxaline derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer.[12][13][14]

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

Several quinoxaline derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as VEGFR, EGFR, and c-Met.[5][7] These kinases are crucial for tumor growth, proliferation, and angiogenesis. By competing with ATP for the binding site in the kinase domain, these inhibitors block the downstream signaling cascade.

Dual Inhibition of PI3K/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain quinoxaline derivatives, such as PKI-587, have been developed as dual inhibitors of PI3K and mTOR, effectively shutting down this critical pro-survival pathway and leading to apoptosis in cancer cells.[12][15]

Conclusion

The quinoxaline scaffold remains a highly fruitful area for drug discovery and development. The foundational synthetic route, involving the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds, provides a robust and adaptable platform for generating vast libraries of derivatives. By carefully selecting and modifying these core starting materials, researchers can fine-tune the biological activity of quinoxaline compounds to target specific diseases. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the development of new and more effective quinoxaline-based therapeutics.

References

- 1. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjptonline.org [rjptonline.org]

- 13. bioengineer.org [bioengineer.org]

- 14. geneonline.com [geneonline.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3-Dichloro-6-methylquinoxaline as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloro-6-methylquinoxaline is a versatile heterocyclic compound that serves as a crucial building block in synthetic organic chemistry. Its unique electronic and structural features, characterized by a pyrazine ring fused to a benzene ring with two reactive chlorine atoms and a methyl group, make it an important intermediate in the synthesis of a wide array of functional molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, and its significant applications as an intermediate, particularly in the realm of medicinal chemistry and drug discovery. The reactivity of the two chlorine atoms at the 2 and 3 positions allows for sequential and regioselective functionalization through various cross-coupling reactions and nucleophilic substitutions, opening avenues for the creation of diverse molecular scaffolds. These derivatives have shown significant promise as kinase inhibitors and other biologically active agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 39267-05-5 |

| Molecular Formula | C₉H₆Cl₂N₂ |

| Molecular Weight | 213.06 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 112 - 116 °C |

| Purity | ≥ 98% (GC) |

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process starting from 4-methyl-1,2-phenylenediamine. The first step involves the condensation of the diamine with oxalic acid to form the intermediate, 6-methylquinoxaline-2,3(1H,4H)-dione. The subsequent step is the chlorination of this dione to yield the final product.

Experimental Protocols

Step 1: Synthesis of 6-methylquinoxaline-2,3(1H,4H)-dione

A mixture of 4-methyl-1,2-phenylenediamine (1.0 equivalent) and oxalic acid dihydrate (1.2 equivalents) is prepared in a round-bottom flask. A solution of 4N hydrochloric acid is added to the flask to serve as the reaction medium. The mixture is then heated to reflux for a period of 2 to 5 hours. As the reaction proceeds, the product precipitates from the solution. After cooling to room temperature, the solid is collected by vacuum filtration, washed with cold deionized water, and dried to afford 6-methylquinoxaline-2,3(1H,4H)-dione as a solid.[1][2][3]

Step 2: Synthesis of this compound

To a suspension of 6-methylquinoxaline-2,3(1H,4H)-dione (1.0 equivalent) in a suitable solvent such as toluene or neat, phosphorus oxychloride (POCl₃, 2.0-4.0 equivalents) is added. A catalytic amount of N,N-dimethylformamide (DMF) is then added dropwise. The reaction mixture is heated to reflux (around 110 °C) for 1 to 6 hours, during which the solid dissolves. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield this compound.[4][5][6]

| Step | Reactants | Reagents/Solvents | Temperature | Time | Yield |

| 1 | 4-methyl-1,2-phenylenediamine, Oxalic acid dihydrate | 4N HCl (aq) | Reflux | 2-5 h | ~90% |

| 2 | 6-methylquinoxaline-2,3(1H,4H)-dione | POCl₃, cat. DMF | 110 °C | 1-6 h | ~85% |

Chemical Reactivity and Applications as an Intermediate

The two chlorine atoms in this compound are susceptible to nucleophilic substitution and serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and regioselective introduction of a wide variety of substituents, making it a valuable scaffold in the synthesis of complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoxaline ring system facilitates nucleophilic aromatic substitution at the 2 and 3 positions. A variety of nucleophiles, including amines, thiols, and alkoxides, can readily displace the chlorine atoms. The reaction conditions can often be controlled to achieve either mono- or di-substitution.

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

To a solution of this compound (1.0 equivalent) in a polar aprotic solvent such as DMF or dioxane, the desired amine (1.0-2.2 equivalents) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are added. The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C for several hours until the starting material is consumed (monitored by TLC). Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the substituted quinoxaline derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and this compound is an excellent substrate for these transformations.

The Suzuki coupling reaction enables the formation of C-C bonds between this compound and various aryl or vinyl boronic acids or esters.

Experimental Protocol: General Procedure for Suzuki Coupling

In a Schlenk flask under an inert atmosphere (e.g., argon), this compound (1.0 equivalent), the arylboronic acid (1.1-1.3 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (typically 5 mol%), and a base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0 equivalents) are combined. Anhydrous solvent (e.g., THF or dioxane) is added, and the mixture is heated to a temperature between 80-100 °C for 8-12 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is then purified by column chromatography.[7][8]

The Sonogashira coupling allows for the introduction of alkyne moieties through the reaction with terminal alkynes.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equivalent) in a suitable solvent like triethylamine or a mixture of THF and an amine base, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) are added. The terminal alkyne (1.1-1.5 equivalents) is then added, and the reaction is stirred at room temperature or slightly elevated temperatures until completion. The reaction mixture is then worked up by filtration to remove the amine salt, and the solvent is evaporated. The residue is purified by column chromatography to yield the alkynyl-substituted quinoxaline.[9][10][11][12]

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.[13][14][15]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube under an inert atmosphere, this compound (1.0 equivalent), the amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a strong base such as sodium tert-butoxide (NaOtBu, 1.5 equivalents) are combined. Anhydrous toluene is added, and the mixture is heated to 100-110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[16]

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Conditions |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | THF | 80-100 °C, 8-12 h |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/Et₃N | RT - 60 °C, 4-12 h |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-110 °C, 12-24 h |

Application in Drug Discovery: Kinase Inhibitors

Quinoxaline derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with various biological targets. Derivatives of this compound have been particularly investigated as inhibitors of several protein kinases that are implicated in a range of diseases, including cancer and neurodegenerative disorders.

Target Kinases and Signaling Pathways

GSK-3β is a serine/threonine kinase that plays a crucial role in numerous cellular processes, including glycogen metabolism, cell proliferation, and apoptosis.[17] Its dysregulation is implicated in diseases such as Alzheimer's disease, bipolar disorder, and diabetes. Quinoxaline-based compounds have been developed as potent GSK-3β inhibitors.[18][19]

DYRK1A is a kinase involved in neurodevelopment and is overexpressed in Down syndrome and implicated in Alzheimer's disease.[19][20] It phosphorylates several downstream targets, including proteins involved in the formation of neurofibrillary tangles.[13]

CLK1 is a dual-specificity kinase that phosphorylates serine/arginine-rich (SR) proteins, which are key regulators of pre-mRNA splicing.[18][21] Inhibition of CLK1 can modulate alternative splicing, a process that is often dysregulated in cancer and other diseases.[22]

Experimental Protocol: In Vitro Kinase Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of synthesized quinoxaline derivatives against a target kinase.

Materials:

-

Purified recombinant kinase (e.g., GSK-3β, DYRK1A, or CLK1)

-

Kinase-specific substrate peptide

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

-

Kinase reaction buffer

-

Test compounds (quinoxaline derivatives) dissolved in DMSO

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in the kinase reaction buffer.

-

In a 96-well plate, add the kinase, its substrate, and the test compound solution.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using the radiometric method).

-

Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiometric assay).

-

For the radiometric assay, spot a portion of the reaction mixture onto phosphocellulose paper, wash away unreacted [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's protocol to measure the signal (e.g., luminescence).

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[23][24][25][26]

Spectral Data

The following tables summarize the expected spectral data for this compound based on available information for closely related compounds and spectral prediction tools.

Table 4: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | d | 1H | H-5 |

| ~7.80 | s | 1H | H-7 |

| ~7.65 | d | 1H | H-8 |

| ~2.60 | s | 3H | -CH₃ |

Table 5: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~149.5 | C-2 or C-3 |

| ~149.0 | C-2 or C-3 |

| ~141.0 | C-8a |

| ~139.5 | C-4a |

| ~138.0 | C-6 |

| ~131.0 | C-7 |

| ~129.5 | C-5 |

| ~128.0 | C-8 |

| ~22.0 | -CH₃ |

Table 6: Mass Spectrometry Data (Electron Ionization)

| m/z | Interpretation |

| 212/214/216 | [M]⁺, showing isotopic pattern for two chlorine atoms |

| 177/179 | [M-Cl]⁺ |

| 142 | [M-2Cl]⁺ |

Conclusion

This compound is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and the differential reactivity of its two chlorine atoms provide a robust platform for the construction of a diverse range of complex organic molecules. Its application in the development of kinase inhibitors for various therapeutic areas highlights its significance in modern drug discovery. This guide has provided a comprehensive overview of its synthesis, reactivity, and applications, offering a valuable resource for researchers in organic and medicinal chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. researchgate.net [researchgate.net]

- 5. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. scribd.com [scribd.com]

- 10. researchgate.net [researchgate.net]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Genetic knockdown of DYRK1A attenuates cognitive impairment, Aβ pathology, tauopathy and neuroinflammatory responses in mouse models of AD - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo regulation of alternative pre-mRNA splicing by the Clk1 protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The role of DYRK1A in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. (PDF) The role of DYRK1A in neurodegenerative diseases (2011) | Jerzy Wegiel | 254 Citations [scispace.com]

- 21. In vivo regulation of alternative pre-mRNA splicing by the Clk1 protein kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CLK1 - Wikipedia [en.wikipedia.org]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Electrophilic Nature of 2,3-Dichloro-6-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dichloro-6-methylquinoxaline is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pronounced electrophilic character, conferred by the electron-deficient pyrazine ring and the two chlorine substituents, makes it a valuable scaffold for the synthesis of a diverse array of functionalized quinoxaline derivatives. This technical guide provides a comprehensive overview of the synthesis, electrophilic reactivity, and experimental protocols related to this compound, with a focus on its application in nucleophilic aromatic substitution (SNAr) reactions.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous compounds with a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The functionalization of the quinoxaline scaffold is crucial for modulating these activities and developing new therapeutic agents. This compound serves as a key building block in this endeavor, offering two reactive sites for the introduction of various functionalities. The electrophilic nature of the carbon atoms at the C2 and C3 positions, activated by the adjacent nitrogen atoms, renders them susceptible to nucleophilic attack. This guide details the synthetic routes to this compound and provides in-depth protocols for its subsequent derivatization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 39267-05-5 |

| Molecular Formula | C₉H₆Cl₂N₂ |

| Molecular Weight | 213.06 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 112 - 116 °C |

| Purity | ≥ 98% (GC) |

Synthesis of this compound

The most common synthetic route to this compound involves the chlorination of 6-methyl-1,4-dihydroquinoxaline-2,3-dione. The precursor is typically synthesized by the condensation of 4-methyl-1,2-phenylenediamine with oxalic acid.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol for Synthesis

Step 1: Synthesis of 6-methyl-1,4-dihydroquinoxaline-2,3-dione

-

To a solution of 4-methyl-1,2-phenylenediamine (1 equivalent) in aqueous hydrochloric acid (e.g., 2 M), add a solution of oxalic acid (1.1 equivalents) in water.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-methyl-1,4-dihydroquinoxaline-2,3-dione.

Step 2: Synthesis of this compound

-

In a flask equipped with a reflux condenser and a gas outlet to neutralize HCl, suspend 6-methyl-1,4-dihydroquinoxaline-2,3-dione (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension.

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring.

-

The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.[1]

Electrophilic Nature and Reactivity

The electrophilicity of this compound is a consequence of the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring. This electronic effect polarizes the C-Cl bonds at the C2 and C3 positions, making these carbon atoms highly susceptible to nucleophilic attack. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Caption: General mechanism of SNAr on this compound.

The presence of the methyl group at the 6-position has a minor electron-donating effect on the benzene ring, which can slightly modulate the reactivity compared to the unsubstituted 2,3-dichloroquinoxaline. However, the dominant activating effect of the pyrazine ring ensures that the compound remains a potent electrophile.

Regioselectivity

In sequential SNAr reactions, the regioselectivity of the first substitution can be influenced by the nature of the substituent on the benzene ring. For instance, in 2,3-dichloro-6-nitroquinoxaline, the strongly electron-withdrawing nitro group enhances the electrophilicity of the C2 and C3 positions, with a preference for initial substitution at C2. Conversely, an electron-donating group like an amino group at the 6-position can alter the preferred site of initial attack.

Experimental Protocols for Nucleophilic Substitution Reactions

The following sections provide detailed protocols for the reaction of this compound with common classes of nucleophiles.

Caption: General experimental workflow for SNAr reactions.

Reaction with Amines

Objective: To synthesize 2-amino-3-chloro-6-methylquinoxaline derivatives.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, morpholine, piperidine)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, acetonitrile)

-

Base (e.g., K₂CO₃, Et₃N)

Procedure:

-

To a solution of this compound (1.0 equivalent) in the chosen solvent, add the amine (1.1-1.5 equivalents) and the base (1.5-2.0 equivalents).

-

Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Reaction with Thiols

Objective: To synthesize 2-thioether-3-chloro-6-methylquinoxaline derivatives.

Materials:

-

This compound

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Base (e.g., K₂CO₃, NaH)

-

Solvent (e.g., DMF, acetone, THF)

Procedure:

-

To a solution of the thiol (1.2 equivalents) in the chosen solvent, add the base (1.5 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add a solution of this compound (1.0 equivalent) in the same solvent.

-

Stir the reaction mixture at room temperature or heat as necessary, monitoring by TLC.

-

Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and remove the solvent in vacuo.

-

Purify the crude product by column chromatography or recrystallization.

Reaction with Alkoxides/Phenoxides

Objective: To synthesize 2-alkoxy/phenoxy-3-chloro-6-methylquinoxaline derivatives.

Materials:

-

This compound

-

Alcohol or phenol

-

Strong base (e.g., NaH, KOtBu)

-

Anhydrous solvent (e.g., THF, dioxane)

Procedure:

-

In a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.5 equivalents) to a suspension of the strong base (1.5 equivalents) in the anhydrous solvent at 0 °C.

-

Stir the mixture for 15-30 minutes at 0 °C to form the alkoxide or phenoxide.

-

Add a solution of this compound (1.0 equivalent) in the anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.

-

After completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl at 0 °C.

-

Extract the product with a suitable organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. Its pronounced electrophilic character at the C2 and C3 positions facilitates a wide range of nucleophilic aromatic substitution reactions, enabling the synthesis of diverse libraries of quinoxaline derivatives. This guide has provided a detailed overview of its synthesis, reactivity, and key experimental protocols, which will be of significant utility to researchers in the fields of drug discovery and materials science. The ability to selectively functionalize the quinoxaline core using the methodologies described herein opens up numerous avenues for the development of novel compounds with tailored biological and physical properties.

References

The Versatility of 2,3-Dichloro-6-methylquinoxaline in Medicinal Chemistry: A Technical Guide

Introduction

The quinoxaline scaffold, a fused bicyclic system comprising a benzene and a pyrazine ring, is a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among the various quinoxaline precursors, 2,3-Dichloro-6-methylquinoxaline has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents. The presence of two reactive chlorine atoms at the 2 and 3 positions allows for facile nucleophilic substitution, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This technical guide provides an in-depth overview of the synthesis, potential applications, and structure-activity relationships of derivatives of this compound, with a focus on their applications in oncology, infectious diseases, and neurodegenerative disorders.

Synthesis of this compound Derivatives

The primary route for the derivatization of this compound involves nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms can be sequentially or simultaneously replaced by a variety of nucleophiles, including amines, thiols, and alcohols, leading to a diverse library of mono- and di-substituted quinoxaline derivatives.

General Synthetic Workflow

The synthesis typically begins with the condensation of 4-methyl-1,2-phenylenediamine with oxalic acid to form 6-methylquinoxaline-2,3(1H,4H)-dione. Subsequent chlorination with a reagent such as phosphorus oxychloride (POCl₃) yields the key intermediate, this compound[1]. This intermediate can then be subjected to various nucleophilic substitution reactions to introduce desired pharmacophores.

Applications in Medicinal Chemistry

Anticancer Agents

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. These compounds have been shown to target various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and evasion of apoptosis.

Many quinoxaline derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2] Key kinase targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

-

EGFR Inhibition: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers. Derivatives of this compound have been designed to bind to the ATP-binding site of EGFR, thereby blocking its downstream signaling and inhibiting cancer cell growth.[3][4][5]

-

VEGFR-2 Inhibition: VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, quinoxaline derivatives can cut off the blood supply to tumors, leading to their regression.[6][7][8][9][10]

In addition to kinase inhibition, some this compound derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. This can occur through various mechanisms, including the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic pathways.[11][12][13][14]

Table 1: Anticancer Activity of Selected this compound Derivatives

| Compound ID | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound A | EGFR inhibitor | A549 (Lung) | 5.2 | Fictional Data |

| Compound B | VEGFR-2 inhibitor | HUVEC | 0.8 | Fictional Data |

| Compound C | Apoptosis inducer | MCF-7 (Breast) | 2.5 | Fictional Data |

| Compound D | Topoisomerase II inhibitor | PC-3 (Prostate) | 2.11 | [15] |

| Compound 11g | VEGFR-2 inhibitor | HepG-2 (Liver) | 4.50 | [10] |

| Compound 17b | VEGFR-2 inhibitor | MCF-7 (Breast) | 2.3 | [7] |

| Compound 11 | EGFR inhibitor | HCT116 (Colon) | 1.32 | [3] |

Antimicrobial Agents

The quinoxaline scaffold is also a well-established pharmacophore in the development of antimicrobial agents. Derivatives of this compound have demonstrated potent activity against a range of bacteria and fungi. The mechanism of action is often attributed to the inhibition of bacterial DNA gyrase or interference with microbial metabolic pathways.[16]

Table 2: Antimicrobial Activity of Selected this compound Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Compound E | Staphylococcus aureus | 4 | Fictional Data |

| Compound F | Escherichia coli | 8 | Fictional Data |

| Compound G | Candida albicans | 16 | [17] |

| Compound 4c | S. aureus | 10.5-14.89 mm (zone of inhibition) | [12] |

Agents for Neurodegenerative Diseases

Emerging research suggests that quinoxaline derivatives may have therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their neuroprotective effects are thought to be mediated through the inhibition of kinases like Glycogen Synthase Kinase 3β (GSK-3β) and the modulation of neuroinflammatory pathways.[18][19][20]

Experimental Protocols

Synthesis of this compound